1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylicacid
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Overview
Description
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both pyridazine and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydrazinopyridazine with pyrazole-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-methoxybenzoate
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 3-chlorobenzoate
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-fluorobenzoate
Uniqueness
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyridazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10N4O3 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-(6-oxo-1-phenylpyridazin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-6-12(17-9-8-11(15-17)14(20)21)16-18(13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI Key |
GWGZIBNUSFGTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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